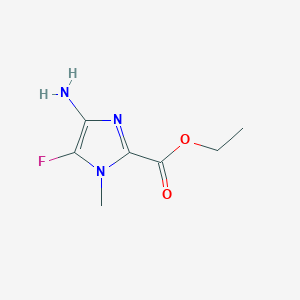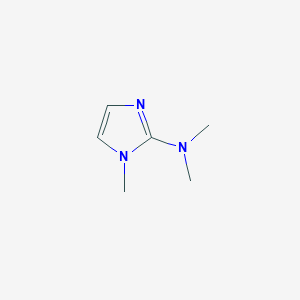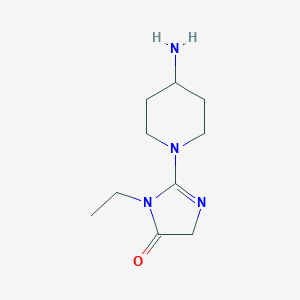
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications . This particular compound is of interest due to its unique structural features, which include an amino group, a fluorine atom, and an ethyl ester group.
Vorbereitungsmethoden
The synthesis of Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain pathways by binding to active sites, thereby preventing the normal function of the target molecule. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 1-methyl-1H-imidazole-2-carboxylate: Similar in structure but lacks the amino and fluoro groups, making it less reactive in certain chemical reactions.
2-Ethyl-4-methyl-1H-imidazole: Another similar compound, but with different substitution patterns that affect its chemical and biological properties. The presence of the amino and fluoro groups in this compound makes it unique and more versatile in various applications.
Eigenschaften
Molekularformel |
C7H10FN3O2 |
|---|---|
Molekulargewicht |
187.17 g/mol |
IUPAC-Name |
ethyl 4-amino-5-fluoro-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H10FN3O2/c1-3-13-7(12)6-10-5(9)4(8)11(6)2/h3,9H2,1-2H3 |
InChI-Schlüssel |
AJRWAZMFAYSUBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=C(N1C)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794731.png)
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11794753.png)
![3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11794762.png)






